2-[2,4-Dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride
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Overview
Description
2-[2,4-Dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichloro and dimethylamino groups, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps, starting with the preparation of the dichlorophenoxy acetamide coreThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistency and efficiency. The process includes stringent quality control measures to ensure the purity and stability of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[2,4-Dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[2,4-Dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved are often complex and require detailed studies to fully understand .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-aminophenoxyacetamide
- 2,4-Dichloro-6-methylphenoxyacetamide
- 2,4-Dichloro-6-ethylphenoxyacetamide
Uniqueness
What sets 2-[2,4-Dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride apart from similar compounds is its unique combination of dichloro and dimethylamino groups. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[2,4-dichloro-6-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2N3O2.2ClH/c1-18(2)4-3-17-7-9-5-10(14)6-11(15)13(9)20-8-12(16)19;;/h5-6,17H,3-4,7-8H2,1-2H3,(H2,16,19);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXGKENSMUFHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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